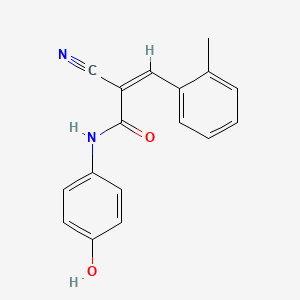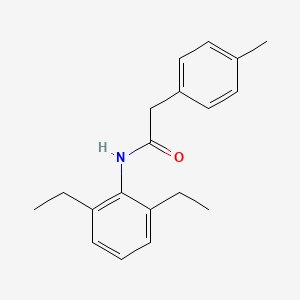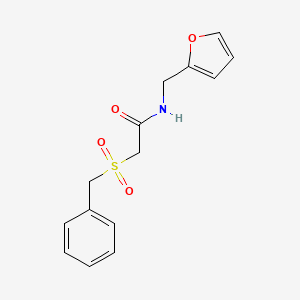
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biochemistry. DMPT is a thiazole derivative that is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed that 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one exerts its effects through the modulation of various signaling pathways, including the mTOR, AMPK, and MAPK pathways. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects. In animals, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency by increasing the expression of various genes involved in metabolism and growth. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to reduce the emission of harmful gases such as ammonia and hydrogen sulfide by modulating the gut microbiota.
In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to induce apoptosis by activating various caspases and downregulating various anti-apoptotic proteins. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways involved in cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one also has a low toxicity profile, making it safe to handle in the laboratory.
However, there are also some limitations associated with the use of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is also relatively expensive compared to other compounds commonly used in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one. In agriculture, further research is needed to determine the optimal dosage and administration of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one for various animal species. In medicine, further research is needed to determine the efficacy and safety of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as an anti-cancer agent in human clinical trials. In biochemistry, further research is needed to explore the potential applications of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one-metal ion complexes in catalysis, sensing, and imaging.
Conclusion:
In conclusion, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biochemistry. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency of various animals, reduce the emission of harmful gases such as ammonia and hydrogen sulfide, induce apoptosis in cancer cells, and form stable complexes with various metal ions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has several advantages for lab experiments, but there are also some limitations associated with its use. Further research is needed to explore the potential applications of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in various fields.
Métodos De Síntesis
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of ethanol to form the corresponding Schiff base. The Schiff base is then cyclized with acetic acid to form the thiazole ring. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency of various animals, including fish, shrimp, and pigs. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to reduce the environmental impact of animal waste by reducing the emission of harmful gases such as ammonia and hydrogen sulfide.
In medicine, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential use as an anti-cancer agent. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In biochemistry, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential use as a ligand in metal ion coordination chemistry. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
Propiedades
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-14-8-9-15(22-2)13(10-14)11-16-17(20)19-18(23-16)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRJWJOFZEMEV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
